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Compound of Interest
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Cat. No.: B10857370

For researchers, scientists, and drug development professionals, the accurate validation of
Fibroblast Activation Protein (FAP) expression in tissues is crucial for advancing cancer
diagnostics and therapies. UAMC1110, a highly potent and selective FAP inhibitor, has served
as the foundational scaffold for a new generation of imaging and activity-based probes.[1][2][3]
[4] This guide provides a comprehensive comparison of UAMC1110-based probes against
other alternatives, supported by experimental data and detailed protocols.

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed
on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous epithelial
tumors.[1][5] Its limited expression in healthy adult tissues makes it an attractive biomarker for
targeted imaging and therapy.[1][6] UAMC1110-derived probes have demonstrated
subnanomolar affinity for FAP and high selectivity over related proteases like dipeptidyl
peptidases (DPPs) and prolyl oligopeptidase (PREP).[1][2]

Comparative Performance of FAP-Targeted Probes

A variety of probes targeting FAP have been developed, ranging from small molecule inhibitors
to peptides and antibodies.[7] The UAMC1110-based probes, often radiolabeled for Positron
Emission Tomography (PET), have shown significant promise. These are frequently compared
with other FAP inhibitors (FAPI) and the clinical standard for cancer imaging, [*®F]F-FDG.

Quantitative Comparison of Inhibitory Potency
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The half-maximal inhibitory concentration (ICso) is a key measure of a probe's potency.
UAMC1110 and its derivatives consistently exhibit low hanomolar to subnanomolar ICso values
for FAP, indicating high affinity.

Compound/Probe Target ICs0 (NM) Reference
UAMC1110 FAP 0.43-3.2 [1][4]
PREP >10,000 [2]
DPP4 >10,000 (2]
[(8Ga]Ga-
_ FAP 35 [2]

DOTA.SA.FAPi
[(8Ga]Ga-DOTAGA.

_ FAP 1.9 [2]
(SA.FAPi):
FAPI-04 FAP 6.5 [€]
FAPI-13 FAP 4.5 8]
[8F]F-Glc-FAPI FAP 167 [8]

In Vivo Tumor Uptake and Performance

Direct comparisons of radiolabeled FAP probes in preclinical and clinical settings have
highlighted their advantages over [8F]F-FDG for specific cancer types. FAPI PET often
demonstrates higher tumor-to-background ratios, especially in tumors with low glucose
metabolism.[5][6][8]
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Radiotracer Cancer Type Key Findings Reference
Equal or higher
Gastrointestinal, Liver,  detection rate of
[(8Ga]Ga-FAPI vs. ]
Breast, primary tumors and [519]
[*®F]F-FDG o :
Nasopharyngeal metastatic lesions with

FAPI.

[f8Ga]Ga-FAPI-04 vs.

[18F]F-FDG

Differentiated Thyroid

Cancer

FAPI PET had higher
sensitivity for

detecting cervical

lesions (83% vs. 65%)  [10]
and distant

metastases (79% vs.

59%).

[68Ga]Ga-FAPI-04 vs.

[°*F]F-FDG

Non-Small Cell Lung

Cancer

FAPI PET

demonstrated higher

TBRs for lymph node, [11]
pleural, and bone

metastases.

[(8Ga]Ga-DOTAGA.
(SA.FAPI)2 vs.

Various Cancers

The dimeric probe

showed significantly

[2]

[c8Ga]Ga- (Human PET/CT) higher tumor uptake
DOTA.SA.FAPI and longer retention.
[*8F]1a showed higher
brain uptake and
[18F]1a (UAMC1110

derivative) vs.
[(8Ga]FAPIO4

U87MG Glioblastoma

Xenografts

longer retention (1.06
+0.23 %ID/g vs 0.21
+0.10 %ID/g at 62.5

min).

[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below

are summaries of key experimental protocols.
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In Vitro FAP Affinity and Selectivity Assay

This protocol is adapted from studies characterizing UAMC1110-based probes.[1][2]

Enzyme and Substrate Preparation: Recombinant human FAP, PREP, DPP4, DPP8, and
DPP9 are used. A suitable fluorogenic substrate for each enzyme is prepared in assay buffer.

Inhibitor Preparation: The test compounds (e.g., UAMC1110 derivatives) are serially diluted
to a range of concentrations.

Assay Procedure:

o The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined
period (e.g., 15 minutes) at 37°C.

o The substrate is added to initiate the enzymatic reaction.

o Fluorescence is measured over time using a plate reader at the appropriate
excitation/emission wavelengths.

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence
curve. ICso values are determined by plotting the percentage of enzyme inhibition against the
logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic
equation.

Cellular Uptake and Internalization Assay

This protocol is based on the evaluation of radiolabeled FAP probes in FAP-expressing cell
lines.[13]

o Cell Culture: A549-FAP cells (human lung cancer cells engineered to overexpress FAP) are
cultured in appropriate media until confluent.

o Uptake Experiment:

o Cells are seeded in multi-well plates and allowed to attach.
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[e]

The radiolabeled probe (e.g., [*8F]-labeled UAMC1110 derivative) is added to the cells at a
specific concentration (e.g., 0.2 MBQ).

[e]

Cells are incubated at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).

o

At each time point, the medium is removed, and cells are washed with cold PBS.

[¢]

Cells are lysed, and the radioactivity is measured using a gamma counter.

o Blocking Experiment: To determine specificity, a parallel set of cells is pre-incubated with a
high concentration of a non-radiolabeled FAP inhibitor (e.g., UAMC1110) before the addition
of the radiolabeled probe.

« Internalization Assay:
o After incubation with the radiotracer, cells are washed.
o A glycine-HCI solution (pH 2.2) is added to strip the surface-bound radioactivity.

o The radioactivity in the glycine wash (surface-bound) and the remaining cell lysate
(internalized) is measured separately.

o Data Analysis: Uptake is typically expressed as a percentage of the injected dose per million
cells (%1D/10° cells).

In Situ FAP Activity Staining in Tissue Cryosections

This protocol demonstrates the use of fluorescent UAMC1110-based probes for visualizing
FAP activity directly in tissues.[1]

» Tissue Preparation: Fresh-frozen, unfixed cryosections (e.g., 10 um thick) of patient-derived
tumor tissue are used.

e Probe Incubation: The fluorescently labeled UAMC1110-based probe (e.g., Cy3- or Cy5-
labeled) is diluted in a suitable buffer and applied to the tissue sections.

 Incubation: Sections are incubated in a humidified chamber at 37°C for a specific duration
(e.q., 1 hour).
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e Washing: Sections are washed multiple times with buffer to remove unbound probe.

» Counterstaining and Mounting: Cell nuclei are counterstained (e.g., with DAPI), and the
sections are mounted with an appropriate mounting medium.

e Microscopy: Sections are imaged using a fluorescence microscope with filter sets
appropriate for the fluorophore and the counterstain. Specific FAP activity is visualized by the
fluorescent signal from the probe.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental
and logical processes involved in FAP validation.
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Workflow for FAP-Targeted PET Imaging
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Experimental Workflow: Cellular Uptake Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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